molecular formula C10H9NO3 B077390 2,4-Dihydroxy-6-methoxyquinoline CAS No. 14300-45-9

2,4-Dihydroxy-6-methoxyquinoline

Cat. No. B077390
CAS RN: 14300-45-9
M. Wt: 191.18 g/mol
InChI Key: HBHIHNYMVBNMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-6-methoxyquinoline is a compound that exhibits antifungal properties. It has been shown to have activity against Aspergillus flavus, Aspergillus fumigatus, Candida albicans, and other fungi .

Scientific Research Applications

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to 2,4-Dihydroxy-6-methoxyquinoline, make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Heterocycles

4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . This could potentially apply to 2,4-Dihydroxy-6-methoxyquinoline as well.

Bromination of Quinolines

Bromination of a series of 8-substituted quinolines has been investigated, including 8-methoxyquinoline . This could potentially lead to the development of novel brominated derivatives of 2,4-Dihydroxy-6-methoxyquinoline.

Synthesis of Novel Phthalonitriles

Novel phthalonitriles of 8-hydroxyquinoline were synthesized and converted into their respective bromo derivatives . This suggests that 2,4-Dihydroxy-6-methoxyquinoline could also be used in the synthesis of novel phthalonitriles.

Precursor in Sensor Synthesis

6-Methoxyquinoline, which shares a methoxy group with 2,4-Dihydroxy-6-methoxyquinoline, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . This suggests potential sensor applications for 2,4-Dihydroxy-6-methoxyquinoline.

Potential Natural Product Derivatives

Quinoline and its derivatives are a very important class of N-heterocyclic compounds in drug design . Given the structural similarity, 2,4-Dihydroxy-6-methoxyquinoline could potentially be used in the synthesis of natural product derivatives.

Mechanism of Action

Target of Action

2,4-Dihydroxy-6-methoxyquinoline (DHMQ) is a compound that exhibits antifungal properties . It has been shown to have activity against Aspergillus flavus, Aspergillus fumigatus, Candida albicans, and other fungi . DHMQ also inhibits the growth of E. coli and A. aureus in vitro .

Mode of Action

The mode of action of DHMQ involves blocking the function of the viral neuraminidase protein (EC 3.2.1.18), thus preventing the virus from budding from the host cell . This inhibition of viral neuraminidase is a key factor in its antiviral properties .

Biochemical Pathways

DHMQ triggers apoptosis predominantly via the mitochondria-dependent pathway and enhances the generation of reactive oxygen species (ROS) . It also induces G1 cell cycle arrest through the downregulation of cyclin D1 and CDK4 .

Pharmacokinetics

It is known that many natural products face challenges in medication due to undesirable properties such as low oral bioavailability, metabolic instability, and less solubility in aqueous media .

Result of Action

The result of DHMQ’s action is the inhibition of the growth of various fungi and bacteria, including E. coli and A. aureus . In addition, it has been shown to induce apoptosis and cell cycle arrest in certain cell lines .

Action Environment

The action environment of DHMQ can influence its efficacy and stability. For instance, the compound was isolated from the seeds of Syzygium nervosum, suggesting that it may be most effective in the natural environments where these plants thrive . .

properties

IUPAC Name

4-hydroxy-6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHIHNYMVBNMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715635
Record name 4-Hydroxy-6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14300-45-9
Record name 4-Hydroxy-6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydroxy-6-methoxyquinoline
Reactant of Route 2
2,4-Dihydroxy-6-methoxyquinoline
Reactant of Route 3
2,4-Dihydroxy-6-methoxyquinoline
Reactant of Route 4
2,4-Dihydroxy-6-methoxyquinoline
Reactant of Route 5
2,4-Dihydroxy-6-methoxyquinoline
Reactant of Route 6
2,4-Dihydroxy-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.